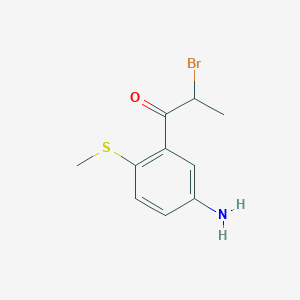

1-(5-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one

Descripción

1-(5-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one is a brominated aromatic ketone featuring a propan-1-one backbone substituted with a bromine atom at position 2. The phenyl ring attached to the ketone is functionalized with a methylthio (-SMe) group at position 2 and an amino (-NH₂) group at position 3. The methylthio substituent contributes moderate lipophilicity, influencing the compound’s partitioning behavior in biological systems or organic reactions.

Propiedades

Fórmula molecular |

C10H12BrNOS |

|---|---|

Peso molecular |

274.18 g/mol |

Nombre IUPAC |

1-(5-amino-2-methylsulfanylphenyl)-2-bromopropan-1-one |

InChI |

InChI=1S/C10H12BrNOS/c1-6(11)10(13)8-5-7(12)3-4-9(8)14-2/h3-6H,12H2,1-2H3 |

Clave InChI |

BMGBNEGQLVQLOB-UHFFFAOYSA-N |

SMILES canónico |

CC(C(=O)C1=C(C=CC(=C1)N)SC)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(5-Amino-2-(methylthio)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

1-(5-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), mild heating.

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetic acid, dichloromethane).

Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding alcohols.

Aplicaciones Científicas De Investigación

1-(5-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(5-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and methylthio groups can influence its binding affinity and specificity towards these targets.

Comparación Con Compuestos Similares

The following analysis compares the target compound with structurally related brominated ketones, aromatic sulfides, and amino-functionalized derivatives, focusing on substituent effects, reactivity, and inferred properties.

Brominated Ketones

Brominated ketones are pivotal in synthesis due to the bromine atom’s role as a leaving group. Key comparisons include:

Key Findings :

- The target’s β-bromine is more reactive in substitution reactions than α-brominated compounds (e.g., ) due to reduced steric hindrance.

- Conjugated systems (e.g., propenone in ) exhibit lower ketone reactivity compared to saturated analogs like the target.

Amino and Sulfur-Containing Substituents

Amino and sulfur groups modulate electronic and steric properties:

Key Findings :

- The target’s amino group provides greater aqueous solubility than sulfur-only analogs (e.g., thiophene in ).

- Methylthio’s moderate lipophilicity balances solubility and permeability better than bulkier sulfur groups (e.g., thiomorpholino in ).

Protective Groups and Stability

Protective groups influence stability and synthetic utility:

Key Findings :

- The target’s unprotected amino group simplifies downstream modifications but limits compatibility with strongly acidic/basic conditions.

Actividad Biológica

1-(5-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a bromine atom, an amino group, and a methylthio group, which contribute to its unique chemical properties and interactions with biological systems.

The molecular formula of 1-(5-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one is C10H12BrNOS, with a molecular weight of 274.18 g/mol. It is characterized as a yellow solid and is primarily used as an intermediate in the synthesis of more complex organic molecules.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The amino and methylthio groups facilitate hydrogen bonding and hydrophobic interactions, while the bromine atom can participate in halogen bonding. These interactions are crucial for modulating biological pathways, making the compound a candidate for further investigation in drug development.

Antimicrobial Activity

Research indicates that 1-(5-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one exhibits notable antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's antimicrobial efficacy is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival .

Table 1: Antimicrobial Activity Results

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 14 |

| Klebsiella pneumoniae | 11 |

Anticancer Potential

In addition to its antimicrobial effects, 1-(5-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. The specific mechanisms involve interactions with cellular signaling pathways that regulate cell growth and survival .

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound. For instance, a study focusing on its application in treating bacterial infections demonstrated significant improvements in infection management when combined with standard antibiotics. Another case study explored its use in cancer therapy, revealing enhanced efficacy when used in conjunction with other chemotherapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.